molecular formula C13H16BF2NO3 B2799162 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1817835-86-1

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2799162
CAS No.: 1817835-86-1
M. Wt: 283.08
InChI Key: YZOQBHKZSOOHJG-UHFFFAOYSA-N
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Description

The compound with the chemical formula FC1=C(C(=O)N)C=C(C(=C1)B1OC(C(O1)©C)©C)F is a complex organic molecule. This compound is characterized by its unique structure, which includes a benzene ring substituted with fluorine, a carbonyl group, and a boronate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and carbonyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and acyl chlorides.

    Boronate Ester Formation: The boronate ester group is introduced through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Aryl amines or aryl thiols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: Similar in having a fluorine-substituted benzene ring but lacks the carbonyl and boronate ester groups.

    Benzaldehyde: Contains a carbonyl group attached to a benzene ring but lacks the fluorine and boronate ester groups.

    Phenylboronic Acid: Contains a boronic acid group attached to a benzene ring but lacks the fluorine and carbonyl groups.

Uniqueness

The uniqueness of the compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)7(11(17)18)5-10(8)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQBHKZSOOHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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